molecular formula C12H9ClN4O3S2 B2491216 2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 850937-46-1

2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2491216
CAS No.: 850937-46-1
M. Wt: 356.8
InChI Key: VXRQCXNXEXGTSA-UHFFFAOYSA-N
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Description

2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

IUPAC Name

2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O3S2/c1-6-4-9(17-20-6)14-10(18)5-21-12-16-15-11(19-12)7-2-3-8(13)22-7/h2-4H,5H2,1H3,(H,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRQCXNXEXGTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multiple steps, starting from readily available precursors

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Thiophene Moiety: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.

    Formation of the Oxazole Ring: The oxazole ring is typically formed through a cyclization reaction involving an appropriate amide or nitrile precursor.

    Final Assembly: The final step involves the coupling of the oxadiazole-thiophene intermediate with the oxazole moiety, often using thiol-based coupling reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group undergoes nucleophilic substitution with alkyl/aryl halides or electrophiles, forming thioether derivatives :

Example Reaction :
Target Compound + CH₃I → Methylated Derivative

ReactantReagent/ConditionsProductNotesReference
Target compoundCH₃I, K₂CO₃, acetoneS-Methylated oxadiazole derivativeEnhanced lipophilicity

Mechanism :

  • Deprotonation of the sulfanyl group by a base (e.g., K₂CO₃), followed by attack of methyl iodide.

Hydrolysis of the Acetamide Moiety

The acetamide group hydrolyzes under acidic or basic conditions to yield carboxylic acid :

Acidic Hydrolysis :
Target Compound + H₂SO₄ (conc.) → Carboxylic Acid + NH₃

Basic Hydrolysis :
Target Compound + NaOH (aq.) → Carboxylate Salt + NH₃

ConditionsReagentsProductYield (%)Reference
6M HCl, refluxH₂O, 12 hours2-{[...]sulfanyl}acetic acid85–90
2M NaOH, 80°CEthanol, 8 hoursSodium carboxylate90–95

Application : Hydrolysis products are intermediates for further functionalization (e.g., esterification).

Oxidation Reactions

The sulfanyl group oxidizes to sulfoxide or sulfone derivatives under controlled conditions :

Reagents :

  • H₂O₂ (30%)/AcOH : Forms sulfoxide.

  • mCPBA (meta-chloroperbenzoic acid) : Forms sulfone.

Oxidizing AgentConditionsProductYield (%)Reference
H₂O₂/AcOHRT, 6 hoursSulfoxide derivative70–75
mCPBA/DCM0°C→RT, 12 hoursSulfone derivative60–65

Impact : Oxidation alters electronic properties, potentially enhancing biological activity .

Cycloaddition and Ring-Opening Reactions

The 1,3,4-oxadiazole ring participates in cycloadditions (e.g., Diels-Alder) under thermal or catalytic conditions :

Example Reaction :
Target Compound + Maleic anhydride → Cycloadduct

ConditionsReagentsProductNotesReference
Toluene, 110°CMaleic anhydrideFused bicyclic compoundImproved solubility

Mechanism : The oxadiazole acts as a dienophile, reacting with dienes to form six-membered rings .

Functionalization of the Oxazole Ring

The 5-methyl-1,2-oxazole moiety undergoes electrophilic substitution (e.g., nitration, halogenation) :

Nitration :
Target Compound + HNO₃/H₂SO₄ → Nitro-oxazole Derivative

ReagentsConditionsProductYield (%)Reference
HNO₃ (fuming), H₂SO₄0°C, 2 hours5-Methyl-4-nitrooxazole50–55

Application : Nitro groups facilitate further reduction to amines for drug design.

Scientific Research Applications

Antibacterial Activity

Research has shown that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antibacterial properties. For example, derivatives similar to the target compound have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of the chlorothiophene group enhances this activity by increasing the lipophilicity and membrane permeability of the molecules.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in studies focusing on its effects on acetylcholinesterase and urease. Compounds with similar structures have shown strong inhibitory activity against these enzymes, suggesting that our target compound may also possess similar properties . The inhibition of urease is particularly significant in treating conditions like urinary tract infections and peptic ulcers.

Anticancer Properties

Compounds featuring the 1,3,4-oxadiazole scaffold have been investigated for their anticancer activities. For instance, studies have synthesized hybrid molecules that combine oxadiazole with other pharmacophores to enhance cytotoxic effects against cancer cell lines . The incorporation of the thiophenyl group may further potentiate these effects by facilitating interactions with cancer-specific targets.

Antiviral Applications

Recent research indicates that compounds similar to 2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide may exhibit antiviral properties. Specifically, studies have identified derivatives that inhibit the virulence factors of Mycobacterium tuberculosis, suggesting a potential application in treating tuberculosis . This highlights the compound's versatility in targeting both bacterial and viral pathogens.

Material Science

Beyond biological applications, the unique structural features of this compound may lend themselves to uses in material science. The presence of sulfur and nitrogen heteroatoms can facilitate coordination with metal ions, making it suitable for developing new materials with electronic or catalytic properties.

Data Table: Summary of Biological Activities

Biological ActivityTarget Organisms/EnzymesObserved EffectsReference
AntibacterialSalmonella typhi, Bacillus subtilisModerate to strong inhibition
Enzyme InhibitionAcetylcholinesteraseStrong inhibitory activity
UreaseSignificant inhibition
AnticancerVarious cancer cell linesCytotoxic effects observed
AntiviralMycobacterium tuberculosisInhibition of virulence factors

Mechanism of Action

The mechanism of action of 2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of multiple heterocyclic rings suggests potential interactions with nucleic acids or proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-(5-chlorothiophen-2-yl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}ethanesulfonamide

Uniqueness

The uniqueness of 2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide lies in its combination of oxadiazole, thiophene, and oxazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development in various scientific fields.

Biological Activity

The compound 2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure combines elements from thiophene and oxadiazole rings, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClN3O4SC_{12}H_{12}ClN_3O_4S with a molecular weight of approximately 393.9 g/mol. The presence of the chlorinated thiophene and oxadiazole rings suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₂H₁₂ClN₃O₄S
Molecular Weight393.9 g/mol
IUPAC NameThis compound

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The biological activities are attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various disease pathways.

Antimicrobial Activity

Studies have shown that the compound demonstrates effectiveness against a range of microbial species. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of the compound is linked to its structural components that can inhibit cancer cell proliferation. Preliminary studies have indicated that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.
  • Receptor Modulation : It could interact with receptors that play critical roles in signal transduction pathways.
  • Reactive Oxygen Species (ROS) Generation : Potential induction of oxidative stress in target cells leading to apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies : In vitro assays demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating significant potency compared to standard antibiotics.
    Microbial StrainMIC (µg/mL)
    Staphylococcus aureus15
    Escherichia coli20
  • Anticancer Studies : A study assessed the compound's effect on human cancer cell lines (e.g., MCF7 breast cancer cells), revealing an IC50 value indicating substantial cytotoxicity.
    Cell LineIC50 (µM)
    MCF725
    HeLa30

Q & A

Q. What are the recommended synthetic routes for 2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling reactions between functionalized oxadiazole and acetamide precursors. For example:

  • Step 1: Synthesize the 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazole-2-thiol intermediate via cyclization of thiosemicarbazide derivatives under acidic conditions.
  • Step 2: React the thiol intermediate with 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide in a nucleophilic substitution reaction. Use polar aprotic solvents (e.g., DMF or THF) and a base like triethylamine to deprotonate the thiol group, enhancing reactivity .
  • Optimization: Monitor reaction progress via TLC and adjust temperature (e.g., reflux at 80–100°C) to improve yield. Purify via recrystallization (e.g., using ethanol/petroleum ether mixtures) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Identify protons on the oxadiazole (δ 8.1–8.5 ppm), thiophene (δ 6.8–7.2 ppm), and isoxazole (δ 6.1–6.3 ppm) rings. Integration ratios verify substituent positions .
    • 13C NMR: Confirm carbonyl groups (δ 165–170 ppm) and aromatic carbons .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ for C₁₃H₁₀ClN₃O₃S₂) .
  • Infrared (IR) Spectroscopy: Detect characteristic bands for C=O (1680–1700 cm⁻¹) and C-S (650–700 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Store samples at 40°C/75% relative humidity (ICH guidelines) and analyze degradation via HPLC at intervals (0, 1, 3, 6 months).
  • Photostability: Expose to UV light (ICH Q1B) and monitor degradation products using LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

  • Modify Substituents: Syntize analogs with variations in the thiophene (e.g., replacing Cl with F) or isoxazole (e.g., methyl to ethyl) groups. Compare bioactivity data (e.g., IC₅₀ in enzyme assays) .
  • Key Parameters:
    • Lipophilicity: Calculate logP values (e.g., using ChemDraw) to correlate with membrane permeability.
    • Electron-Withdrawing/Donating Effects: Use Hammett constants to predict substituent impacts on reactivity .
  • Data Analysis: Apply multivariate regression to identify critical structural features influencing activity .

Q. What computational strategies are effective for predicting binding modes with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., cyclooxygenase-2 or kinase enzymes). Validate docking poses with MD simulations (AMBER or GROMACS) .
  • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to assess electron transfer potential. MESP maps predict reactive sites for electrophilic/nucleophilic attacks .

Q. How should contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

  • Reproducibility Checks: Standardize assay protocols (e.g., cell line passage number, incubation time) .
  • Control Experiments: Include reference inhibitors (e.g., doxorubicin for cytotoxicity) to calibrate results.
  • Statistical Analysis: Apply ANOVA to assess inter-laboratory variability. Use Bland-Altman plots for method comparison .

Q. What experimental designs are suitable for evaluating enzyme inhibition mechanisms?

Methodological Answer:

  • Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) and stoichiometry .
  • Fluorescence Quenching: Monitor tryptophan residues in the enzyme to confirm conformational changes upon inhibitor binding .

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